Allyl 3-amino-4-fluorobenzoate
Description
Significance of Fluorinated Benzoate (B1203000) Esters in Chemical Research
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorinated benzoate esters are a prominent class of compounds utilized in medicinal chemistry, agrochemicals, and materials science for this reason. researchgate.netontosight.aiontosight.ai The presence of a fluorine atom on a benzoate ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net
Research has shown that fluorinated aromatic compounds are building blocks for pharmaceuticals and agrochemicals. ontosight.ai For instance, the substitution of hydrogen with fluorine can lead to enhanced biological activity or modified pharmacokinetic profiles. In the context of materials science, fluorinated compounds are explored for creating polymers with specific thermal properties.
Furthermore, fluorobenzoate groups can function as photosensitizing catalysts or auxiliaries in chemical reactions. rsc.orgnih.gov Studies have demonstrated that methyl 4-fluorobenzoate (B1226621) can act as a photosensitizing catalyst for the direct fluorination of unactivated C(sp³)–H bonds. rsc.org This highlights the dual role of fluorinated benzoates as both structural components and reactive tools in synthesis. The efficiency of certain reactions has been shown to improve significantly with the use of a 4-fluorobenzoate derivative compared to its non-fluorinated benzoate ester counterpart. rsc.orgnih.gov
Overview of Allyl Ester Functionality in Synthetic Strategies
The allyl ester is a widely used protecting group for carboxylic acids in organic synthesis. acs.org Its utility stems from its stability across a broad range of reaction conditions, including both acidic and basic environments, and the mild conditions under which it can be selectively removed. peptide.com This combination makes it valuable in the multi-step synthesis of complex molecules where other ester groups might be labile. acs.orgtandfonline.com
The deprotection of allyl esters, also known as deallylation, is most commonly achieved using palladium(0) catalysts. acsgcipr.org This method is valued for its mildness and efficiency, making it suitable for sensitive and polyfunctional molecules. acsgcipr.org A variety of palladium complexes and reaction conditions have been developed to effect this transformation. tandfonline.com
Beyond palladium-based methods, other reagents and catalytic systems have been developed for the cleavage of allyl esters. These include methods utilizing rhodium complexes, zeolites, and cobalt-based catalytic systems. acs.orgtandfonline.com The choice of deprotection method often depends on the specific substrate and the presence of other functional groups in the molecule. For example, H-β zeolite has been shown to selectively deprotect aromatic allyl esters while leaving aliphatic allyl esters intact. tandfonline.com This chemoselectivity provides a strategic advantage in complex synthetic sequences.
Interactive Table: Selected Reagents for Allyl Ester Deprotection
| Reagent/Catalyst System | Notes | Source |
|---|---|---|
| Pd(PPh₃)₄ | A common and mild palladium(0) catalyst. | peptide.comtandfonline.com |
| H-β Zeolite | A solid acid catalyst, shows selectivity for aromatic allyl esters. | tandfonline.com |
| Co(II)/TBHP/(Me₂SiH)₂O | A cobalt-catalyzed system that operates via a Hydrogen Atom Transfer (HAT) process. | acs.org |
| Pd(OAc)₂ | Palladium(II) acetate, another palladium source for deallylation. | tandfonline.com |
| Formic Acid | Can be used for deprotection, sometimes in conjunction with palladium catalysts. | tandfonline.compeptide.com |
| NaBH₄/DMSO | An inexpensive reagent system for cleaving allyl esters. | researchgate.net |
Research Landscape of Aminofluorobenzoate Derivatives
Aminofluorobenzoate derivatives constitute a significant class of compounds in chemical and pharmaceutical research. The combination of an amino group and a fluorine atom on a benzoic acid framework creates a versatile scaffold for developing new molecules with potential biological activity. These derivatives are often used as key intermediates or building blocks in the synthesis of more complex targets. alfa-chemistry.com
Research into aminofluorobenzoate derivatives spans various applications. For example, they are investigated as precursors for potential anticancer agents. nih.gov The specific positioning of the amino and fluoro groups on the benzene (B151609) ring can influence the molecule's electronic properties and its ability to interact with biological systems. Kinetic studies on derivatives of related structures have shown that substituents can significantly affect their inhibitory activity against enzymes like acid phosphatase. nih.gov
The development of derivatives markets in a financial context, while a distinct field, offers an analogy to the synthetic utility of these chemical derivatives. researchgate.netunirioja.es Just as financial derivatives provide tools for managing risk and creating new opportunities, chemical derivatives like aminofluorobenzoates provide chemists with modular building blocks to construct a vast array of new substances with tailored properties. unirioja.es The continued exploration of these derivatives in peer-reviewed journals contributes to the growing body of knowledge in quantitative and synthetic sciences. emeraldgrouppublishing.com The synthesis of various isomers, such as methyl 4-amino-3-fluorobenzoate, underscores the importance of this structural motif in research and development. alfa-chemistry.com
Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Allyl 3-amino-4-fluorobenzoate | 153774-39-1 | C₁₀H₁₀FNO₂ |
| Methyl 4-fluorobenzoate | 403-33-8 | C₈H₇FO₂ |
| Methyl 4-amino-3-fluorobenzoate | 185629-32-7 | C₈H₈FNO₂ |
| Acetic Acid | 64-19-7 | C₂H₄O₂ |
| Anisole | 100-66-3 | C₇H₈O |
| Toluene | 108-88-3 | C₇H₈ |
| Formic Acid | 64-18-6 | CH₂O₂ |
| Sodium borohydride | 16940-66-2 | BH₄Na |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 3-amino-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZWNIMUYPJNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Allyl 3 Amino 4 Fluorobenzoate and Analogues
Esterification Approaches in Allyl Benzoate (B1203000) Synthesis
The formation of the allyl ester is a critical step in the synthesis. This can be achieved through direct reaction of the carboxylic acid with allyl alcohol or by converting a different ester into the desired allyl ester via transesterification.
Direct esterification, often referred to as Fischer esterification, is a fundamental method for producing esters. This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. google.com In the synthesis of Allyl 3-amino-4-fluorobenzoate, 3-amino-4-fluorobenzoic acid is reacted directly with allyl alcohol.
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the more available and lower-cost alcohol) or by removing the water formed during the reaction, often through azeotropic distillation. google.com Common acid catalysts are employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Key Features of Direct Esterification:
Reactants: 3-amino-4-fluorobenzoic acid and Allyl Alcohol.
Catalysts: Strong acids are required to catalyze the reaction.
Conditions: The reaction mixture is typically heated to reflux to increase the reaction rate and aid in the removal of water.
Table 1: Common Catalysts and Conditions for Direct Esterification
| Catalyst | Typical Conditions | Notes |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in excess allyl alcohol | A strong and effective, but can sometimes lead to side reactions like dehydration of the alcohol. google.com |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux with a Dean-Stark apparatus to remove water | A solid catalyst that is easier to handle than sulfuric acid. |
| Hydrochloric Acid (HCl) | Gaseous HCl bubbled through the alcohol, or as a concentrated aqueous solution | Effective, but the presence of water in aqueous solutions can hinder the reaction equilibrium. |
Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol. google.com For the synthesis of this compound, a lower alkyl ester, such as methyl or ethyl 3-amino-4-fluorobenzoate, would be reacted with allyl alcohol. google.com
This method is also an equilibrium-controlled process. To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed from the reaction mixture by distillation. google.com A variety of catalysts can be employed, including acids, bases, and organometallic compounds. The choice of catalyst depends on the substrate's sensitivity to acidic or basic conditions. For instance, titanate catalysts are known to be highly active for such transformations. researchgate.net A key advantage of this process is that it can often be performed under milder and more neutral conditions compared to direct esterification. organic-chemistry.orgresearchgate.net
Table 2: Catalysts for Transesterification of Alkyl Benzoates
| Catalyst Type | Specific Example | Typical Conditions |
|---|---|---|
| Organometallics | Titanate esters (e.g., Tetrabutyl titanate) | Heating with allyl alcohol, with distillation of the lower alcohol byproduct. researchgate.net |
| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃) | Catalyzes direct transesterification in boiling alcohols. organic-chemistry.org |
| Bases | Sodium methoxide (B1231860) (NaOMe) or other alkali metal alkoxides | Effective, particularly when the starting ester is an alkyl ester. google.com |
| Heterogeneous Catalysts | Silica chloride | Acts as an efficient catalyst for transesterification via alcoholysis. organic-chemistry.org |
Strategies for Introducing Fluorine into Benzoate Scaffolds
The incorporation of a fluorine atom onto the aromatic ring is a key aspect of synthesizing fluorinated benzoates. This can be achieved through either electrophilic or nucleophilic fluorination methods, typically performed on a suitable precursor molecule. tcichemicals.com
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). sigmaaldrich.com In this approach, a carbon-centered nucleophile attacks the electrophilic fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly used as they are generally safer and easier to handle than alternatives like elemental fluorine. organicreactions.org
For the synthesis of this compound, this strategy would likely involve starting with a precursor such as allyl 3-aminobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Therefore, direct fluorination would likely yield a mixture of isomers, including the 2-fluoro, 4-fluoro, and 6-fluoro derivatives, potentially making this a less regioselective route to the desired 4-fluoro isomer without the use of directing or blocking groups.
Table 3: Common Electrophilic Fluorinating Agents
| Reagent | Abbreviation | Characteristics |
|---|---|---|
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A widely used, stable, and safe electrophilic fluorinating agent. nih.gov |
| N-Fluorobenzenesulfonimide | NFSI | An effective N-F reagent used for the fluorination of a wide range of nucleophiles. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful electrophilic fluorinating agent. wikipedia.org |
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. acs.org The reaction involves the displacement of a good leaving group (such as -NO₂, -Cl, or -Br) by a nucleophilic fluoride (B91410) source. acsgcipr.org
A plausible synthetic route utilizing this method would start with a precursor like allyl 4-chloro-3-nitrobenzoate or allyl 3-nitro-4-(trimethylammonium)benzoate. The nitro group provides strong activation for nucleophilic attack at the 4-position. The reaction is typically carried out in a polar aprotic solvent, which helps to solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. researchgate.netumn.edu Following the successful substitution to yield allyl 4-fluoro-3-nitrobenzoate, the nitro group can then be reduced to the target amino group.
Table 4: Reagents and Conditions for Nucleophilic Aromatic Fluorination
| Fluoride Source | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Potassium Fluoride (KF) | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | High temperatures (150-220 °C) | Often used with a phase-transfer catalyst (e.g., a crown ether) to enhance fluoride solubility and reactivity. acsgcipr.org |
| Cesium Fluoride (CsF) | DMSO, Sulfolane | High temperatures | More soluble and reactive than KF, often allowing for lower reaction temperatures. acsgcipr.org |
| Tetrabutylammonium Fluoride (TBAF) | Acetonitrile, Tetrahydrofuran (THF) | Room temperature to moderate heating | Anhydrous forms are highly reactive nucleophiles for SNAr reactions. acsgcipr.org |
Incorporation of the Amino Functionality on Fluorobenzoate Derivatives
The introduction of the amino group is a crucial final step in many synthetic pathways for this molecule. The most common and reliable method for installing an amino group at a specific position on a benzene (B151609) ring is through the reduction of a corresponding nitro group.
In a likely synthetic sequence for this compound, a precursor such as allyl 4-fluoro-3-nitrobenzoate is first synthesized. This intermediate already contains the required allyl ester and fluoro-substituent. The final step is the selective reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, catalytic hydrogenation is a clean and efficient method that is often compatible with halogens and ester groups, although care must be taken to avoid reduction of the allyl double bond under certain conditions.
Table 5: Common Methods for Nitro Group Reduction
| Reagent/Method | Typical Conditions | Advantages |
|---|---|---|
| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel in a solvent like ethanol (B145695) or ethyl acetate. | High yields, clean reaction with water as the only byproduct. |
| Iron (Fe) powder | In acetic acid or with an acid catalyst like ammonium (B1175870) chloride in ethanol/water. | Inexpensive, effective, and works well on an industrial scale. |
| Tin(II) Chloride (SnCl₂) | In concentrated hydrochloric acid (HCl) or ethanol. | A classic and reliable method for aromatic nitro group reduction. |
| Sodium Dithionite (Na₂S₂O₄) | In an aqueous or mixed aqueous/organic solvent system. | A mild reducing agent, useful when other sensitive functional groups are present. |
Reduction of Nitro Precursors
The reduction of a nitroaromatic compound is a widely used and effective method for the preparation of anilines. In the context of 3-amino-4-fluorobenzoic acid, the synthesis generally starts from a commercially available fluorinated aromatic compound, which is first nitrated and then reduced.
A common synthetic pathway involves the nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent method.
Table 1: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol | Room Temperature | 1 atm | >95 | Generic textbook procedure |
| Hydrogen (H₂) | Raney Nickel | Tetrahydrofuran/Water | 100 | 0.9±0.1 MPa | 97.2 | chemicalbook.com |
| Tin(II) Chloride (SnCl₂) | - | Hydrochloric Acid | Reflux | Atmospheric | High | Generic textbook procedure |
| Iron (Fe) | - | Acetic Acid/Ethanol | Reflux | Atmospheric | High | Generic textbook procedure |
The choice of reducing agent and conditions can be influenced by the presence of other functional groups in the molecule and the desired scale of the reaction. For laboratory-scale synthesis, catalytic hydrogenation with palladium on carbon is often preferred due to its high efficiency and the clean nature of the reaction, where the only byproduct is water. For industrial applications, other reagents like iron in acidic media might be considered due to cost-effectiveness.
A specific example from the patent literature describes a three-step synthesis of 3-amino-4-fluorobenzoic acid starting from p-fluorobromobenzene. This process involves a Grignard reaction, followed by nitration, and finally, a palladium-carbon catalyzed hydrogenation to yield the desired product.
Direct Amination Reactions
Direct amination of an aromatic C-H bond or a C-X (where X is a halide) bond presents a more atom-economical approach to installing the amino group. While less common for this specific substitution pattern than the reduction of nitro precursors, methods like the Buchwald-Hartwig amination and copper-catalyzed amination are powerful tools for C-N bond formation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org In a hypothetical synthesis of a 3-amino-4-fluorobenzoate derivative, one could envision the coupling of a 3-halo-4-fluorobenzoate ester with an ammonia (B1221849) equivalent. The choice of ligand on the palladium catalyst is crucial for the success of this reaction and depends on the specific substrates. wikipedia.org
Copper-catalyzed amination, often referred to as the Ullmann condensation, is another viable method, particularly for aryl halides. nih.govsemanticscholar.orgresearchgate.netorganic-chemistry.org This reaction typically requires higher temperatures than palladium-catalyzed methods but can be a cost-effective alternative. Modern advancements have led to the development of more active copper catalyst systems that can operate under milder conditions. For instance, a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been reported, demonstrating the potential of this method for the synthesis of N-substituted anthranilic acid derivatives. nih.gov
Catalytic Strategies in Allyl Benzoate Formation
The formation of the allyl ester bond is the final key step in the synthesis of this compound. This can be achieved through various esterification methods, including classical acid-catalyzed reactions and more modern transition metal-catalyzed approaches.
Palladium-Catalyzed Allylic Substitution Reactions in Benzoate Synthesis
While the Tsuji-Trost reaction is a well-known palladium-catalyzed allylic substitution for forming C-C, C-N, and C-O bonds, its direct application for the esterification of a carboxylic acid with an allyl alcohol is not the standard approach. However, palladium catalysis can be employed in the allylation of carboxylates. This typically involves the reaction of a salt of the carboxylic acid with an allylic electrophile, such as allyl chloride or allyl acetate, in the presence of a palladium(0) catalyst. The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the carboxylate nucleophile.
Other Transition Metal-Catalyzed Esterification and Allylation Methods
Besides palladium, other transition metals can catalyze the formation of benzoate esters. For example, a low-valent tungsten-catalyzed carbonylative coupling of aryl iodides and alcohols has been reported as a method for producing benzoates. While not a direct esterification of a pre-existing benzoic acid, this method could be adapted for the synthesis of functionalized benzoates.
Classical esterification methods remain highly relevant for the synthesis of this compound. These include:
Fischer-Speier Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgresearchgate.netmasterorganicchemistry.comresearchgate.net For the synthesis of the target molecule, 3-amino-4-fluorobenzoic acid would be reacted with allyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction is typically driven towards the product by removing water.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.orgorgsyn.org It is a mild and efficient method that can be performed at room temperature and is suitable for substrates with sensitive functional groups.
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netacs.org In this case, 3-amino-4-fluorobenzoic acid would act as the nucleophile attacking the activated allyl alcohol. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, though this is not relevant for allyl alcohol.
Multicomponent Reaction (MCR) Strategies for Benzoate Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to complex molecules. While many MCRs are geared towards the synthesis of heterocyclic compounds, rsc.orgnih.gov some can be adapted for the synthesis of functionalized aromatic compounds. However, the direct synthesis of a simple substituted benzoate like this compound via a known MCR is not prominently described in the literature. The development of new MCRs that could directly assemble such structures from simple building blocks remains an area of interest in synthetic chemistry.
Flow Chemistry Approaches in 3-Amino-4-fluorobenzoic Acid Derivative Production
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netmdpi.comnih.govacs.orgresearchgate.netsyrris.com
The synthesis of 3-amino-4-fluorobenzoic acid and its subsequent esterification to form the allyl ester are amenable to flow chemistry approaches. For instance, the hydrogenation of the nitro precursor could be carried out in a packed-bed reactor containing a solid-supported catalyst. This would allow for the continuous production of the amino acid precursor with easy separation of the catalyst.
Similarly, the esterification step could be performed in a flow reactor. For example, a continuous-flow procedure for the synthesis of β-amino acid esters has been developed using a lipase-catalyzed Michael addition. mdpi.com While a different reaction type, it demonstrates the feasibility of ester synthesis in a continuous setup. Acid-catalyzed esterifications can also be adapted to flow systems, where the acid catalyst can be immobilized on a solid support, simplifying purification. A four-step telescoped multistep flow synthesis of meta-aminobenzoic acids has been reported, showcasing the power of flow chemistry in integrating multiple reaction steps. researchgate.net
The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process compared to traditional batch methods.
Chemical Reactivity and Transformations of Allyl 3 Amino 4 Fluorobenzoate
Reactions at the Allyl Ester Moiety
The allyl ester group is a versatile handle for chemical modification, susceptible to deprotection, cleavage, and various functionalization reactions.
The allyl group is frequently employed as a protecting group for carboxylic acids due to its stability and selective removal under mild conditions. Catalytic deallylation, often utilizing transition metals, is a primary method for its cleavage. acsgcipr.orgorganic-chemistry.org Palladium(0) complexes, in the presence of a nucleophilic scavenger, are widely used for this purpose. The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the nucleophile, releasing the free carboxylic acid. acsgcipr.org Ruthenium complexes have also been shown to be effective for the deprotection of allyl esters. acsgcipr.org
Beyond simple removal, the allyl group can undergo various transformations. For instance, isomerization of the double bond can be catalyzed by transition metal hydrides, converting the allyl ether to a more labile enol ether, which is readily hydrolyzed. organic-chemistry.org Other transformations include epoxidation, bromination, and thiol-ene click reactions, which introduce new functional moieties onto the allyl group, paving the way for further synthetic modifications. nih.gov
Table 1: Catalysts for Deallylation of Allyl Esters
| Catalyst System | Scavenger/Conditions | Typical Application | Reference |
|---|---|---|---|
| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Amines, β-dicarbonyls, triethylammonium formate | Selective deprotection of polyfunctional molecules | acsgcipr.orgresearchgate.net |
| Ruthenium complexes | Mild conditions | Alternative to palladium catalysis | acsgcipr.org |
| Nickel-H precatalyst with Brønsted acid | Double-bond migration followed by hydrolysis | Deallylation of O- and N-allyl groups | organic-chemistry.org |
Oxidative cleavage provides an alternative route to deprotection, directly converting the allyl group into smaller, easily removable fragments. A one-pot method for the removal of O- and N-allyl groups involves hydroxylation of the double bond followed by periodate scission of the resulting diol. organic-chemistry.org This process can be repeated on the enol tautomer of the intermediate aldehyde, ultimately releasing the deprotected functional group. organic-chemistry.org This method is advantageous as it proceeds under near-neutral pH and is compatible with many other protecting groups. organic-chemistry.org
Another approach utilizes oxoammonium salts to mediate the oxidative cleavage of allyl ethers to their corresponding aldehydes, a method that could be adapted for allyl esters. nih.govrsc.org The reaction often employs a biphasic solvent system and mild heating. nih.govrsc.org
Table 2: Reagents for Oxidative Cleavage of Allyl Groups
| Reagent System | Intermediate Steps | Product of Cleavage | Reference |
|---|---|---|---|
| Osmium tetroxide (catalytic), 4-methylmorpholine N-oxide, Sodium periodate | Hydroxylation to diol, then periodate scission | Aldehyde intermediate, then deprotected group | organic-chemistry.org |
The allylic position of the ester is amenable to functionalization through transition metal catalysis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This is a powerful strategy that avoids the need for pre-functionalized substrates by directly activating the allylic C-H bond. rsc.org
Catalysts based on rhodium, iridium, and cobalt have shown significant utility in these reactions, offering complementarity to more traditional palladium systems. rsc.org These reactions can proceed through the formation of a π-allylmetal intermediate. researchgate.net For example, iridium(III) catalysis can achieve branch-selective allylic C-H amidation. researchgate.net Similarly, rhodium(III) complexes have been used for the allylic C-H functionalization of olefins with various nucleophiles. snnu.edu.cn These methods are often highly regioselective and can be applied to complex molecules. researchgate.netsnnu.edu.cn
Table 3: Transition Metal Catalysts for Allylic Functionalization
| Metal Catalyst | Type of Functionalization | Key Features | Reference |
|---|---|---|---|
| Rhodium(III) | C-H Amination, Etherification | Branch-selective functionalization of terminal olefins | snnu.edu.cn |
| Iridium(III) | C-H Amidation | Forms allyl-Ir(III) intermediate | researchgate.net |
| Palladium | Tsuji-Trost Reaction (Alkylation, Sulfonylation) | Utilizes allylic halides or acetates as precursors | nih.gov |
Recent advancements have led to the development of metal-free methods for the functionalization of allylic C-H bonds. These approaches offer a more sustainable alternative to transition metal catalysis. One such method involves the use of thianthrenium salts to achieve allylic C-H amination, esterification, and etherification. nih.govchemrxiv.org This protocol is operationally simple and proceeds under mild conditions, furnishing multi-alkyl substituted allylic products, often with good Z-selectivity. nih.govchemrxiv.org
Another metal-free approach enables the regioselective acyloxylation at the proximal carbon of allenamides using N-iodosuccinimide and carboxylic acids, providing an efficient route to branched allylic esters. acs.orgdoaj.org This reaction is rapid, scalable, and demonstrates a broad substrate scope. acs.org
Table 4: Metal-Free Reagents for Allylic C-H Functionalization
| Reagent System | Type of Functionalization | Substrate | Reference |
|---|---|---|---|
| Thianthrenium salts | Amination, Esterification, Etherification, Arylation | Alkenes | nih.govchemrxiv.org |
Reactions of the Aromatic Amino Group
The amino group attached to the fluorinated benzene (B151609) ring is a key site for reactions such as acylation, leading to the formation of amide bonds.
The aromatic amino group of Allyl 3-amino-4-fluorobenzoate can readily undergo acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing various functional groups. The direct amidation of unprotected amino acids can be challenging but has been achieved using Lewis acid catalysts such as B(OCH₂CF₃)₃ or Ti(OiPr)₄. nih.gov
Amino acid fluorides have also been utilized as efficient acylating agents for amide bond formation. They are more stable to hydrolysis than acid chlorides but reactive enough to couple with amines. researchgate.net The nucleophilicity of the aromatic amine in this compound is lower than that of aliphatic amines, which may necessitate specific catalytic conditions to achieve high yields in amide formation. acs.org
Table 5: Methods for Amide Formation
| Method | Acylating Agent / Catalyst | Key Features | Reference |
|---|---|---|---|
| Direct Amidation | Lewis Acid Catalysts (e.g., B(OCH₂CF₃)₃, Ti(OiPr)₄) | For unprotected amino acids | nih.gov |
| Acid Fluoride (B91410) Coupling | Amino Acid Fluorides | More stable than acid chlorides | researchgate.net |
Formation of Urea and Carbamate Derivatives
The primary amino group in this compound serves as a nucleophilic center, readily participating in reactions to form urea and carbamate derivatives. These reactions are fundamental in medicinal chemistry and materials science for the construction of compounds with diverse biological activities and material properties.
The formation of urea derivatives typically involves the reaction of the amino group with an isocyanate. While specific studies on this compound are not widely documented, the general reaction mechanism for aromatic amines is well-established. For instance, the reaction of an aromatic amine with a suitable isocyanate in a solvent like tetrahydrofuran leads to the formation of a substituted urea.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | R-N=C=O (Isocyanate) | Allyl 4-fluoro-3-(3-R-ureido)benzoate | Aprotic solvent (e.g., THF), room temperature |
Carbamate derivatives can be synthesized through several routes, including the reaction of the amine with a chloroformate or by trapping an in-situ generated isocyanate with an alcohol. The latter can be achieved via a Curtius or Hofmann rearrangement of a corresponding acyl azide or amide, respectively.
Diazotization and Subsequent Transformations
The aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate that can undergo a variety of subsequent transformations. The diazotization process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.
The resulting diazonium salt, Allyl 3-(diazonio)-4-fluorobenzoate, is generally not isolated due to its instability and is used directly in subsequent reactions. These transformations, often referred to as Sandmeyer or Sandmeyer-type reactions, allow for the replacement of the diazonium group with a wide range of substituents.
Table of Diazotization and Subsequent Transformations:
| Reaction Name | Reagent(s) | Product |
| Sandmeyer Reaction | CuCl / HCl | Allyl 3-chloro-4-fluorobenzoate |
| Sandmeyer Reaction | CuBr / HBr | Allyl 3-bromo-4-fluorobenzoate |
| Sandmeyer Reaction | CuCN / KCN | Allyl 3-cyano-4-fluorobenzoate |
| Schiemann Reaction | HBF4, then heat | Allyl 3,4-difluorobenzoate |
| Hydrolysis | H2O, heat | Allyl 4-fluoro-3-hydroxybenzoate |
These reactions provide a powerful synthetic route to introduce a variety of functional groups onto the aromatic ring, which would be difficult to achieve through direct substitution methods.
Reactivity Influenced by the Aromatic Fluorine Atom
The fluorine atom at the 4-position of the benzene ring significantly influences the reactivity of this compound in both nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced when there are electron-withdrawing groups positioned ortho or para to the fluorine atom. In the case of this compound, the ester group in the meta position has a less direct activating effect. However, the fluorine atom itself can act as a leaving group in the presence of strong nucleophiles.
SNAr reactions on fluorinated aromatic compounds are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-heteroatom and carbon-carbon bonds. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the fluoride ion.
Examples of Potential SNAr Reactions:
| Nucleophile | Product |
| RO⁻ (Alkoxide) | Allyl 3-amino-4-alkoxybenzoate |
| R₂NH (Amine) | Allyl 3-amino-4-(dialkylamino)benzoate |
| RS⁻ (Thiolate) | Allyl 3-amino-4-(alkylthio)benzoate |
The rate and success of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.
Modulation of Ring Activation/Deactivation in Electrophilic Reactions
The interplay of these three groups on this compound results in a complex reactivity pattern. The strong activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2 and 6). However, the deactivating nature of the fluorine and ester groups will likely make the ring less reactive than aniline itself.
Predicted Outcome of Electrophilic Aromatic Substitution:
| Electrophilic Reagent | Expected Major Product(s) |
| Br₂ / FeBr₃ | Allyl 3-amino-2-bromo-4-fluorobenzoate and/or Allyl 3-amino-6-bromo-4-fluorobenzoate |
| HNO₃ / H₂SO₄ | Allyl 3-amino-4-fluoro-2-nitrobenzoate and/or Allyl 3-amino-4-fluoro-6-nitrobenzoate |
| H₂SO₄ (fuming) | Allyl 3-amino-4-fluoro-2-sulfonic acid benzoate (B1203000) and/or Allyl 3-amino-4-fluoro-6-sulfonic acid benzoate |
The precise regioselectivity would need to be determined experimentally, as steric hindrance and the specific reaction conditions can influence the product distribution.
Advanced Spectroscopic and Structural Elucidation of Allyl 3 Amino 4 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of Allyl 3-amino-4-fluorobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the allyl group. The aromatic region will show complex splitting patterns due to the coupling between the protons and the adjacent fluorine atom. The allyl group will display characteristic signals for its vinyl and methylene (B1212753) protons.
Aromatic Protons: The protons on the fluorinated benzene ring will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The fluorine and amino substituents will influence their chemical shifts and coupling patterns.
Allyl Group Protons:
The proton on the internal carbon of the double bond (-CH=) is expected to appear as a multiplet around δ 5.9-6.1 ppm.
The terminal vinyl protons (=CH₂) will likely show two distinct signals, a doublet of doublets for each, in the range of δ 5.2-5.4 ppm, due to geminal and cis/trans coupling.
The methylene protons (-O-CH₂-) adjacent to the ester oxygen will be observed as a doublet around δ 4.7-4.8 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 8.0 | Multiplet |
| -CH= | 5.9 - 6.1 | Multiplet |
| =CH₂ (trans) | 5.3 - 5.4 | Doublet of Doublets |
| =CH₂ (cis) | 5.2 - 5.3 | Doublet of Doublets |
| -O-CH₂- | 4.7 - 4.8 | Doublet |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum will show signals for the aromatic carbons, the ester carbonyl carbon, and the carbons of the allyl group. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹J C-F).
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165 ppm.
Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the fluorine will be split into a doublet.
Allyl Group Carbons:
The internal carbon of the double bond (-CH=) is predicted to be around δ 132 ppm.
The terminal carbon of the double bond (=CH₂) will likely appear around δ 118 ppm.
The methylene carbon (-O-CH₂-) will be found further upfield, around δ 65 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| Aromatic C-F | ~150 (doublet) |
| Aromatic C-NH₂ | ~145 |
| -CH= | ~132 |
| Aromatic C-H | 115-130 |
| =CH₂ | ~118 |
| Aromatic C-CO | ~110 |
| -O-CH₂- | ~65 |
¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the amino and ester groups on the aromatic ring. nih.gov The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the molecular environment. nih.gov The spectrum is expected to show a single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift can provide valuable information about the electronic structure of the molecule.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignment. A COSY spectrum would reveal the coupling relationships between the protons, for instance, connecting the signals of the allyl group protons to each other. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. The molecular weight of this compound is 195.19 g/mol . cymitquimica.com
In an electron impact (EI) mass spectrum, the molecule is expected to undergo fragmentation. Key fragmentation pathways would likely involve the loss of the allyl group (C₃H₅•, mass 41) or the entire allyloxy group (•OCH₂CH=CH₂, mass 57). The fragmentation of the aromatic ring could also lead to characteristic ions. The presence of the fluorine atom would be evident in the mass-to-charge ratio of the fluorine-containing fragments.
| m/z | Predicted Fragment Ion | Predicted Loss |
|---|---|---|
| 195 | [M]⁺ | - |
| 154 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 138 | [M - OC₃H₅]⁺ | Loss of allyloxy radical |
| 121 | [H₂NC₆H₃F]⁺ | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the ester, the C=C bonds of the aromatic ring and the allyl group, and the C-F bond.
N-H Stretching: The amino group will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.
C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1700-1720 cm⁻¹.
C=C Stretching: The aromatic ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region. The C=C stretch of the allyl group will likely appear around 1640-1650 cm⁻¹.
C-O Stretching: The C-O stretch of the ester group will be visible in the 1100-1300 cm⁻¹ range.
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the region of 1200-1300 cm⁻¹.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric) | ~3450 | Medium |
| N-H Stretch (symmetric) | ~3350 | Medium |
| C=O Stretch (Ester) | 1700 - 1720 | Strong |
| C=C Stretch (Allyl) | 1640 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1200 - 1300 | Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, analysis of closely related aminobenzoate esters provides a strong basis for understanding its likely solid-state conformation and packing. Examination of analogous structures, such as ethyl 4-amino-3,5-difluorobenzoate and methyl 4-amino-3-methylbenzoate, offers valuable insights into the key structural parameters. iucr.orgresearchgate.net
X-ray diffraction studies on single crystals of these analogs reveal detailed information about bond lengths, bond angles, and the planarity of the molecule. The benzene ring, substituted with both an amino and a fluoro group, is expected to be largely planar. The ester group, however, may exhibit some torsion relative to the plane of the aromatic ring.
In the crystal lattice, molecules of aminobenzoate esters are typically stabilized by a network of intermolecular interactions. Hydrogen bonds involving the amino group and the carbonyl oxygen of the ester are common features, leading to the formation of extended chains or dimeric structures. iucr.orgresearchgate.net For instance, in the crystal structure of methyl 4-amino-3-methylbenzoate, intermolecular N—H···O hydrogen bonds link the molecules into chains. researchgate.net The presence of the fluorine atom in this compound could introduce additional weak interactions, such as C—H···F hydrogen bonds, which would further influence the crystal packing.
A hypothetical set of crystallographic data for this compound, based on known structures of similar compounds, is presented in the table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Crystal Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 - 8.0 |
| b (Å) | 6.0 - 6.5 |
| c (Å) | 18.0 - 18.5 |
| β (°) | 98.0 - 99.0 |
| Volume (ų) | 820 - 850 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.30 - 1.35 |
These parameters define the unit cell, which is the basic repeating unit of the crystal lattice. The specific values of bond lengths and angles would be determined by the interplay of electronic effects of the substituents and the packing forces within the crystal.
Conformational Analysis using Spectroscopic Methods
In solution, molecules are not static but exist as an equilibrium of different conformations. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for probing the conformational preferences of this compound in different solvent environments.
NMR Spectroscopy: High-resolution NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, can provide detailed information about the molecule's average conformation and dynamic processes. The chemical shifts of the protons and carbons in the allyl group and the aromatic ring are sensitive to their local electronic and spatial environment.
Conformational changes, such as rotation around the C(aryl)-C(ester) and C(ester)-O(allyl) bonds, would lead to changes in the observed chemical shifts and coupling constants. For example, the through-space interaction between the fluorine atom and the protons of the allyl group could be detected by Nuclear Overhauser Effect (NOE) experiments, providing direct evidence for specific conformational preferences.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying the conformation of the ester group. The frequency of the carbonyl (C=O) stretching vibration is sensitive to its environment and to conformational changes that affect conjugation with the aromatic ring. In different solvents, changes in the position and shape of the C=O band can indicate shifts in the conformational equilibrium. For instance, a more planar conformation between the ester group and the benzene ring would enhance resonance, leading to a lower C=O stretching frequency.
The table below summarizes the key spectroscopic regions and the type of conformational information that can be extracted for this compound.
Table 2: Spectroscopic Data for Conformational Analysis of this compound
| Spectroscopic Method | Key Parameter/Region | Information Gained |
|---|---|---|
| ¹H NMR | Chemical Shifts (Allyl & Aromatic Protons) | Electronic environment, average conformation |
| Coupling Constants (J-couplings) | Dihedral angles, bond connectivity | |
| NOE Enhancements | Through-space proximity of atoms, preferred conformations | |
| ¹³C NMR | Chemical Shifts | Carbon skeleton, electronic distribution |
| ¹⁹F NMR | Chemical Shift | Local environment of the fluorine atom |
| IR Spectroscopy | C=O Stretch (approx. 1700-1730 cm⁻¹) | Ester group conformation, electronic effects |
| N-H Stretch (approx. 3300-3500 cm⁻¹) | Hydrogen bonding interactions | |
| C-F Stretch (approx. 1200-1300 cm⁻¹) | Presence and environment of the C-F bond |
By combining the data from these spectroscopic techniques with computational modeling, a detailed picture of the conformational landscape of this compound in solution can be constructed. This allows for an understanding of how the interplay of steric and electronic factors, as well as solvent interactions, governs the molecule's three-dimensional structure and, consequently, its properties.
Theoretical and Computational Investigations of Allyl 3 Amino 4 Fluorobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Allyl 3-amino-4-fluorobenzoate, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonding. These calculations are fundamental to understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions.
Key parameters obtained from DFT calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net In a typical DFT study of an aromatic compound like this compound, the B3LYP functional with a basis set such as 6-31+G(d,p) would be a common choice for geometry optimization and electronic property calculations. researchgate.net
Table 1: Calculated Electronic Properties of Aromatic Amines and Benzoates from DFT Studies
| Property | Typical Value/Observation | Significance for this compound |
|---|---|---|
| HOMO Energy | -5 to -7 eV | Influences electron-donating ability in reactions. The amino group is expected to raise the HOMO energy. |
| LUMO Energy | -1 to -3 eV | Affects electron-accepting ability. The ester and fluoro groups are expected to lower the LUMO energy. |
| HOMO-LUMO Gap | 3 to 5 eV | A smaller gap suggests higher reactivity. The combined substituents will modulate this gap. |
| Dipole Moment | 1 to 4 D | Determines polarity and solubility. The polar substituents will result in a significant dipole moment. |
Note: The values presented are typical ranges for similar organic molecules and the exact values for this compound would require specific calculations.
Molecular Modeling and Conformational Preference Studies
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Molecular modeling techniques, including molecular mechanics and quantum mechanical methods, are employed to explore the conformational landscape of this compound.
The key rotatable bonds in this compound are around the ester linkage (C-O-C) and the C-C bonds of the allyl group. The orientation of the amino group relative to the adjacent fluorine and ester groups also contributes to the conformational diversity. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting conformer to identify the low-energy, stable structures.
Quantum mechanical studies on similar molecules have shown that even subtle conformational changes can have significant energetic implications. nih.gov For instance, the relative orientation of the ester group with respect to the aromatic ring can influence conjugation and, consequently, the electronic properties. Similarly, the puckering of five-membered rings in related non-coded amino acids can lead to distinct "endo" and "exo" conformations with different energies. nih.gov For this compound, the planarity of the benzoate (B1203000) core and the spatial arrangement of the flexible allyl group would be of primary interest.
Quantum Mechanical Studies of Aminobenzoate Derivatives
Quantum mechanical (QM) calculations are essential for understanding the detailed electronic behavior of aminobenzoate derivatives. researchgate.net These studies can predict various properties, including UV-Vis spectra, ionization potentials, and acid/base properties. For example, time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions and predict the absorption wavelengths, which is crucial for understanding the photophysical properties of these compounds. researchgate.net
Studies on para-aminobenzoic acid derivatives have shown that photoexcitation can lead to intramolecular charge transfer (ICT), resulting in the formation of a zwitterionic species. researchgate.net The efficiency of this ICT process is often dependent on the substitution pattern and the surrounding solvent environment. For this compound, the amino group can act as an electron donor and the ester group as an electron acceptor, potentially facilitating ICT upon photoexcitation. The fluorine atom's electronic influence would also play a role in modulating the energetics of this process. QM calculations can model the ground and excited state geometries and charge distributions to investigate the likelihood and characteristics of such ICT states.
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, most importantly, transition states. labcompare.com For this compound, computational methods can be used to study various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack at the ester carbonyl, or reactions involving the allyl group's double bond.
To study a reaction mechanism, a potential energy surface (PES) is computationally mapped out. The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Locating this unstable structure is critical for understanding the reaction kinetics. labcompare.com Methods like the Nudged Elastic Band (NEB) or growing string methods are employed to find the minimum energy path between reactants and products and to pinpoint the transition state geometry and energy. umich.edu
For example, the synthesis of aminobenzoate derivatives can be computationally modeled to understand the reaction pathways and optimize reaction conditions. nih.gov DFT calculations can provide insights into the activation energies, which are directly related to the reaction rates, and can help in predicting the regioselectivity and stereoselectivity of reactions.
In Silico Structure-Activity Relationship (SAR) Studies for Related Compounds
In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. These computational methods aim to correlate the structural features of molecules with their biological activity or physical properties. nih.gov For a series of compounds related to this compound, SAR studies can help in designing new derivatives with enhanced properties.
A typical in silico SAR study involves several steps:
Data Collection: Gathering a dataset of molecules with known activities.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.
Model Building: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to build a quantitative SAR (QSAR) model that relates the descriptors to the activity. nih.gov
Model Validation: Rigorously testing the predictive power of the model.
For aminobenzoate derivatives, SAR models can be developed to predict properties like antimicrobial activity, enzyme inhibition, or receptor binding affinity. nih.gov For instance, studies on DPP-4 inhibitors of natural origin have successfully used field-based qualitative SAR models to identify novel inhibitors. mdpi.com These models analyze the electrostatic and shape properties of active molecules to identify key features required for activity. mdpi.com Such an approach could be applied to derivatives of this compound to guide the synthesis of new compounds with desired biological profiles.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Applications of Allyl 3 Amino 4 Fluorobenzoate in Chemical Research
Role as a Synthetic Building Block in Advanced Organic Synthesis
The unique combination of a nucleophilic amino group, a fluorinated aromatic ring, and a readily transformable allyl ester moiety positions Allyl 3-amino-4-fluorobenzoate as a versatile building block in organic synthesis. These functional groups can be selectively addressed to construct complex molecular frameworks.
Precursor for Fluorinated Active Pharmaceutical Ingredient (API) Synthesis
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 3-amino-4-fluorobenzoic acid core of this compound is a valuable pharmacophore. The amino group can serve as a handle for amide bond formation, a common linkage in many APIs, while the fluorine atom can improve the pharmacokinetic profile of the final molecule. The allyl group, while potentially serving as a protecting group for the carboxylic acid, can also participate in various cross-coupling reactions to introduce further molecular complexity.
Table 1: Potential Synthetic Transformations of this compound for API Synthesis
| Functional Group | Potential Reaction | Reagents and Conditions | Resulting Moiety |
|---|---|---|---|
| Amino Group | Acylation | Acid chloride, base | Amide |
| Amino Group | Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amine |
| Aromatic Ring | Electrophilic Aromatic Substitution | Varies (e.g., nitrating or halogenating agents) | Substituted aromatic ring |
| Allyl Ester | Deprotection/Hydrolysis | Pd(0) catalyst, nucleophile | Carboxylic acid |
Intermediate in the Development of Fine Chemicals
Beyond the pharmaceutical industry, fluorinated organic compounds are crucial intermediates in the synthesis of a variety of fine chemicals, including agrochemicals and advanced materials. The reactivity of the functional groups in this compound allows for its incorporation into a diverse range of specialty molecules. For instance, the amino group can be diazotized and subsequently replaced with a variety of other functional groups, providing access to a wide array of substituted 4-fluorobenzoate (B1226621) derivatives.
Integration into Complex Molecular Architectures
The orthogonal reactivity of the functional groups in this compound allows for its stepwise integration into complex molecular architectures. For example, the amino group could be protected, followed by a reaction involving the allyl group, and finally, deprotection and further functionalization of the amino group. This controlled, sequential reactivity is essential in the total synthesis of natural products and other complex organic molecules. The presence of the fluorine atom can also be used to tune the electronic properties of the molecule, influencing the reactivity of other parts of the structure.
Application as a Probe in Biochemical Research
The unique spectroscopic properties of fluorine make it an attractive nucleus for biochemical and biophysical studies. The introduction of a fluorine-containing molecule like this compound into biological systems could enable the study of molecular interactions and dynamics.
Use in Enzyme-Substrate Interaction Studies
While no specific studies involving this compound have been reported, its structure suggests potential as a molecular probe for studying enzyme-substrate interactions. If the molecule is a substrate or inhibitor of a particular enzyme, the fluorine atom can serve as a sensitive reporter of the local environment. Changes in the chemical shift of the fluorine nucleus upon binding to an enzyme can provide information about the nature of the binding pocket and the interactions between the molecule and the protein.
Fluorinated Tags for Biomolecular NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules. The use of ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples. escholarship.org Fluorinated molecules can be attached to proteins or other biomolecules to serve as reporter tags. researchgate.net
This compound could potentially be developed into such a tag. The amino group provides a site for covalent attachment to a biomolecule, for example, through reaction with an activated carboxylic acid on the target molecule. The allyl group could be modified to contain a reactive handle for bioconjugation. Once attached, the fluorinated benzoate (B1203000) moiety would provide a ¹⁹F NMR signal that is sensitive to the local environment, allowing for the study of conformational changes, ligand binding, and other dynamic processes.
Table 2: Potential Bioconjugation Strategies for this compound
| Reactive Handle on Tag | Target Residue on Biomolecule | Linkage Formed |
|---|---|---|
| Amino Group (as nucleophile) | Activated Carboxylic Acid (e.g., NHS ester) | Amide |
| Modified Allyl Group (e.g., with a maleimide) | Cysteine (thiol) | Thioether |
Contributions to Polymer Chemistry Research
The unique molecular architecture of this compound, featuring an allyl group, a reactive amine, and a fluorinated benzene (B151609) ring, positions it as a promising candidate for the synthesis of advanced functional polymers. Its contributions are particularly notable in the theoretical design and potential synthesis of specialized polymer architectures such as poly(ester imides).
Monomer or Building Block for Functional Polymer Architectures (e.g., poly(ester imides))
This compound serves as a versatile monomer for the construction of functional polymer backbones, particularly for poly(ester imides). The presence of both an amino and an ester group allows for its incorporation into polymer chains through various polymerization techniques. The allyl group, a reactive unsaturated hydrocarbon, provides a site for post-polymerization modifications, enabling the introduction of a wide array of functionalities.
The synthesis of poly(ester imides) can be conceptually approached through the reaction of a dianhydride with a diol and a diamine. In this context, this compound could function as a co-monomer, providing the amino functionality. The general synthetic scheme for poly(ester imides) often involves a multi-step process, including the formation of an intermediate diimide-diacid, which is then polymerized with a diol.
The incorporation of the allyl group is of significant interest in materials science as it allows for further chemical transformations. These pendant allyl groups can undergo a variety of reactions, such as thiol-ene chemistry, epoxidation, or radical polymerization, to introduce new functional groups or to crosslink the polymer chains. This versatility allows for the tailoring of the polymer's properties for specific applications.
Below is an interactive data table summarizing the key functional groups of this compound and their roles in polymer synthesis.
| Functional Group | Chemical Structure | Role in Polymer Synthesis |
| Amino Group | -NH₂ | Reacts with anhydrides to form imide linkages. |
| Ester Group | -COO-CH₂CH=CH₂ | Can participate in transesterification reactions. |
| Allyl Group | -CH₂CH=CH₂ | Site for post-polymerization modification or crosslinking. |
| Fluorine Atom | -F | Enhances thermal stability, chemical resistance, and modifies electronic properties. |
While direct experimental studies detailing the synthesis of poly(ester imides) from this compound are not extensively documented in publicly available literature, the principles of polymer chemistry strongly support its potential as a valuable monomer in creating functional and high-performance polymers.
Research into Structure-Activity Relationships for Bioactive Derivatives
The field of medicinal chemistry is increasingly focused on the rational design of new therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how the chemical structure of a molecule influences its biological activity. This compound presents an interesting scaffold for the design of novel bioactive derivatives, primarily due to the presence of the pharmacologically significant aminobenzoic acid core and the strategically placed fluorine atom.
Design of Benzoate Derivatives with Potential Biological Activity
Benzoate derivatives are a well-established class of compounds with a wide range of biological activities. The core structure of this compound can be systematically modified to explore its therapeutic potential. For instance, the amino group can be acylated or alkylated to produce a library of amide or amine derivatives. The allyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters or amides.
Research on similar aminobenzoic acid derivatives has shown their potential as antimicrobial and antibiofilm agents. For example, derivatives of 3-amino-4-aminoximidofurazan have demonstrated significant activity against both Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that derivatives of this compound could be explored for similar applications.
The following table outlines potential modifications to the this compound structure and the potential resulting biological activities based on analogous compounds.
| Modification Site | Potential Modification | Potential Biological Activity |
| Amino Group | Acylation, Sulfonylation | Antimicrobial, Anticancer |
| Ester Group | Hydrolysis to Carboxylic Acid, Amidation | Varied, dependent on the coupled moiety |
| Allyl Group | Epoxidation, Dihydroxylation | Can modulate pharmacokinetic properties |
| Aromatic Ring | Further Substitution (if synthetically feasible) | Fine-tuning of electronic properties and binding affinity |
Studies on the Impact of Fluorine on Molecular Design
The presence of a fluorine atom in a drug candidate can have a profound impact on its physicochemical and pharmacokinetic properties. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.
In the context of this compound, the fluorine atom is expected to influence its properties in several ways:
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the in vivo half-life of a drug.
Binding Interactions: Fluorine can participate in favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.
Conformational Effects: The electronegativity of fluorine can influence the conformation of the molecule, which can be critical for its interaction with a specific binding site.
A study on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation highlighted the importance of the specific arrangement of functional groups for biological activity. This underscores the necessity of precise structural design in harnessing the benefits of fluorination.
The strategic placement of fluorine in this compound makes it a valuable starting point for the development of new therapeutic agents with potentially enhanced properties.
Future Research Directions and Emerging Perspectives
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable synthetic routes for molecules like Allyl 3-amino-4-fluorobenzoate. Traditional synthetic methods for related compounds often rely on petroleum-derived precursors and toxic reagents, contributing to environmental pollution. mdpi.comresearchgate.net Future research will likely focus on alternative, eco-friendly approaches.
One promising avenue is the exploration of biosynthetic pathways. Aminobenzoic acid and its derivatives can be synthesized in microorganisms via the shikimate pathway, starting from simple sugars like glucose. mdpi.comresearchgate.net Research into engineering microbial strains to produce 3-amino-4-fluorobenzoic acid could provide a renewable and less hazardous starting point. Furthermore, enzymatic synthesis is a powerful tool for developing greener processes. Enzymes such as lipases and cytochrome P450s could be employed for the esterification of 3-amino-4-fluorobenzoic acid with allyl alcohol or for the selective fluorination of an appropriate precursor under mild conditions. nih.gov
The use of sustainable solvents is another critical aspect of green chemistry. Natural Deep Eutectic Solvents (NADES), which are composed of naturally occurring compounds, have been successfully used for the synthesis of benzocaine (B179285) analogues and could be adapted for the esterification step in the synthesis of this compound. jsynthchem.com These solvents are often biodegradable, have low toxicity, and can be easily prepared. jsynthchem.com
| Green Synthesis Strategy | Potential Application to this compound | Key Advantages |
| Biosynthesis | Microbial production of 3-amino-4-fluorobenzoic acid precursor. | Utilizes renewable feedstocks, reduces reliance on petrochemicals. mdpi.comresearchgate.net |
| Enzymatic Catalysis | Lipase-catalyzed esterification with allyl alcohol. nih.gov | High selectivity, mild reaction conditions, reduced byproducts. nih.gov |
| Sustainable Solvents | Use of Natural Deep Eutectic Solvents (NADES) for the esterification reaction. jsynthchem.com | Low toxicity, biodegradability, enhanced reaction rates. jsynthchem.com |
| Alternative Reagents | Development of safer fluorinating agents. eurekalert.orgsciencedaily.com | Minimizes use of toxic and difficult-to-handle reagents. eurekalert.orgsciencedaily.com |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of this compound can unlock a diverse range of derivatives with potentially novel properties. Future research will undoubtedly focus on the application of modern catalytic systems to selectively modify its structure.
The allylic ester moiety is a prime target for functionalization. Palladium-catalyzed allylic substitution reactions are well-established for their ability to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. acs.orgnih.gov The development of new palladium catalysts with tailored ligands could enable highly regio- and stereoselective modifications of the allyl group. acs.org More recently, cobalt-catalyzed allylic functionalization has emerged as a more sustainable alternative due to the earth-abundance and lower cost of cobalt. rsc.org
The fluoroaromatic ring also presents opportunities for functionalization. While nucleophilic aromatic substitution (SNAr) of the fluorine atom is a possibility, it often requires harsh conditions or strongly activated substrates. nih.gov Modern approaches using photoredox catalysis can enable the SNAr of unactivated fluoroarenes under mild conditions, opening up avenues for introducing a variety of nucleophiles at the 4-position. nih.gov Additionally, ruthenium-catalyzed C-H allylation directed by the carboxylate group could be explored for ortho-functionalization of the aromatic ring. nih.gov
| Catalytic System | Target Moiety | Potential Transformation |
| Palladium Catalysis | Allyl group | Allylic amination, alkylation, and etherification. acs.orgnih.gov |
| Cobalt Catalysis | Allyl group | Sustainable allylic substitution reactions. rsc.org |
| Photoredox Catalysis | Fluoroaromatic ring | Nucleophilic aromatic substitution of the fluorine atom. nih.gov |
| Ruthenium Catalysis | Aromatic ring | Ortho-C-H allylation directed by the ester group. nih.gov |
In-depth Mechanistic Studies of Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, mechanistic studies will be vital for controlling selectivity and reactivity.
The mechanism of nucleophilic aromatic substitution on fluoroarenes is a key area of investigation. While the classical two-step SNAr mechanism involving a Meisenheimer intermediate is well-known, recent studies have shown that many SNAr reactions proceed through a concerted mechanism. springernature.comsemanticscholar.org The high electronegativity of fluorine can stabilize the transition state in the rate-determining addition step, making it a better leaving group in this context than other halogens. stackexchange.com Computational and experimental studies, such as kinetic isotope effect measurements, will be essential to elucidate the operative mechanism for substitutions on the 3-amino-4-fluorobenzoyl core. springernature.com
For allylic functionalization reactions, mechanistic studies will focus on understanding the factors that control regioselectivity (linear vs. branched products) and stereoselectivity. The nature of the metal catalyst, the ligands, and the reaction conditions all play a crucial role in determining the outcome of these reactions. acs.orgrsc.org
Integration with Advanced Automation and High-Throughput Synthesis
To accelerate the discovery of new derivatives of this compound with desired properties, the integration of advanced automation and high-throughput synthesis will be indispensable. Automated synthesis platforms can perform entire synthetic sequences with minimal human intervention, significantly increasing the speed and efficiency of compound production. sigmaaldrich.comillinois.edu
High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel, using only small amounts of material. nih.govchemrxiv.org This is particularly useful for optimizing reaction conditions for challenging substrates or for discovering new catalytic systems. acs.org For instance, an HTE workflow could be employed to quickly identify the optimal catalyst, solvent, and base for a specific allylic substitution or a nucleophilic aromatic substitution reaction of this compound. nih.gov The combination of automated synthesis and HTE can enable the rapid generation of large libraries of derivatives for subsequent screening. nih.govnih.gov
| Technology | Application in this compound Research | Expected Outcome |
| Automated Synthesizers | Synthesis of a library of derivatives with varying functional groups. sigmaaldrich.com | Increased speed and reproducibility of synthesis. rsc.orgchemrxiv.org |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions for functionalization. nih.govacs.org | Identification of optimal catalysts, solvents, and reagents. nih.gov |
| Flow Chemistry | Scalable and controlled synthesis of the parent compound and its derivatives. | Improved safety, efficiency, and scalability of reactions. rsc.org |
| Integrated Platforms | Combination of synthesis, purification, and analysis in a single automated workflow. nih.gov | Shortened discovery cycle times from synthesis to testing. nih.gov |
Computational-Experimental Feedback Loops for Rational Design
The rational design of novel derivatives of this compound can be greatly enhanced by the use of computational chemistry in a feedback loop with experimental synthesis and testing. Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity and regioselectivity of potential reactions. nih.govacs.org
For example, computational studies can help in understanding the electronic properties of the aromatic ring and predict the most likely site for electrophilic or nucleophilic attack. nih.gov This information can guide the choice of reagents and reaction conditions for the synthesis of specific target molecules. Molecular dynamics simulations can be used to study the conformational preferences of different derivatives and their potential interactions with biological targets. rsc.org
This "in silico" design and prediction, followed by targeted experimental synthesis and evaluation, creates a powerful feedback loop. The experimental results can then be used to refine the computational models, leading to more accurate predictions and a more efficient discovery process for new functional molecules based on the this compound scaffold. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
